molecular formula C12H12Cl2 B2501243 1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane CAS No. 2287312-11-0

1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2501243
CAS No.: 2287312-11-0
M. Wt: 227.13
InChI Key: DBFHQNFWOMZQHO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them interesting for various applications in chemistry and drug design. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug molecules .

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for the production of gram quantities of the desired compound. Additionally, a radical exchange process has been developed for the installation of the bicyclo[1.1.1]pentane unit onto other chemical entities .

Chemical Reactions Analysis

1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including substitution and radical reactions. Common reagents used in these reactions include halogenating agents and radical initiators. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can undergo substitution reactions to introduce different functional groups onto the bicyclo[1.1.1]pentane scaffold .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The unique three-dimensional structure of the bicyclo[1.1.1]pentane scaffold allows it to interact with biological targets in a manner similar to phenyl rings. This interaction can lead to improved binding affinity and selectivity for certain targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives and phenyl ring-containing compounds. Similar compounds include other bicyclo[1.1.1]pentane derivatives that have different substituents on the scaffold. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties .

Properties

IUPAC Name

1-(chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2/c13-8-11-5-12(6-11,7-11)9-3-1-2-4-10(9)14/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFHQNFWOMZQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=CC=C3Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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